N-methylpyrrolidine-2-carboxamide

Description

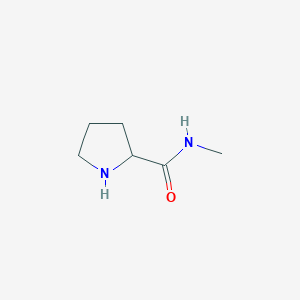

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHXQSTYLJNJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137693-34-6 | |

| Record name | N-methylpyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-Methylpyrrolidine-2-carboxamide

The most common and established method for the synthesis of this compound involves the formation of an amide bond between a proline derivative and methylamine (B109427). This transformation can be achieved through several well-established protocols, primarily centered around the activation of the carboxylic acid group of proline.

A prevalent method for synthesizing N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives begins with the conversion of pyrrolidine-2-carboxylic acid (L-proline) to pyrrolidine-2-carbonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl5) in the presence of acetyl chloride. The resulting acid chloride is then reacted with a substituted aromatic amine in a solvent such as acetone (B3395972) to yield the desired carboxamide. scilit.com

Strategies for Stereoselective Synthesis

The stereochemistry of this compound is crucial for its biological activity and application as a chiral auxiliary. The primary strategy for achieving a specific stereoisomer, such as the (S)-enantiomer, is to start with the corresponding enantiomerically pure starting material, typically (S)-proline (L-proline). The amide formation reactions are generally designed to proceed without racemization at the α-carbon.

Key to preserving the stereochemical integrity during the coupling of proline with methylamine is the choice of coupling reagents and reaction conditions. Reagents that minimize the formation of oxazolone (B7731731) intermediates are preferred, as these intermediates are prone to racemization.

For the synthesis of more complex derivatives with multiple stereocenters, diastereoselective methods are employed. One such approach involves the diastereoselective synthesis of substituted pyrrolidines from chiral N-allyl oxazolidines. This method constructs the pyrrolidine (B122466) ring through a tandem hydrozirconation and a stereoselective Lewis acid-mediated cyclization sequence. While not directly applied to this compound in the cited literature, this strategy showcases a pathway to diastereomerically enriched pyrrolidine scaffolds that could be further elaborated.

Another strategy for achieving high diastereoselectivity is the intramolecular Mizoroki–Heck annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines, which has been used to synthesize N-methylspiroindolines with greater than 98% diastereoselectivity. nih.gov Furthermore, Cu(I)-catalyzed reactions of CF3-substituted allenynes with tosylazide can produce highly functionalized proline derivatives with high diastereoselectivity through a cascade of cycloaddition, rearrangement, and cyclization reactions. nih.govmdpi.com

Starting Material Considerations for Synthesis

The primary starting materials for the synthesis of this compound are:

Pyrrolidine-2-carboxylic acid (Proline): This amino acid is the most common precursor. It is readily available in both enantiomeric forms, (S)-proline (L-proline) and (R)-proline (D-proline), allowing for the synthesis of the desired stereoisomer of the final product. The amino group of proline is often protected during the amide coupling reaction to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Methylamine: This is the source of the N-methyl group in the carboxamide moiety. It is a commercially available gas or solution in a solvent like ethanol (B145695) or water.

The choice of protecting group for the proline nitrogen is a critical consideration. The protecting group must be stable to the amide coupling conditions and easily removable afterward without affecting the newly formed amide bond or the stereocenter.

Advanced Synthetic Approaches for this compound Derivatives

Recent advances in organic synthesis have led to the development of more sophisticated methods for the synthesis of this compound derivatives. These methods often focus on improving efficiency, selectivity, and the ability to introduce diverse functional groups.

Carbon-Nitrogen Bond Formation Methodologies

Modern peptide coupling reagents have significantly improved the efficiency and reduced the side reactions in amide bond formation. These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions.

| Coupling Reagent Category | Specific Reagent Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, but can lead to racemization and formation of N-acylurea byproducts. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | High coupling efficiency, low racemization. |

| Uronium/Aminium Salts | HATU, HBTU | Very efficient, fast reaction times, low racemization. |

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for C-N bond formation. For instance, palladium-catalyzed tandem N-arylation/carboamination reactions of γ-amino alkenes with aryl bromides provide a route to N-aryl-2-benzyl pyrrolidine derivatives. nih.gov This methodology, which forms two C-N bonds and a C-C bond in a single operation, showcases the potential for advanced C-N bond-forming strategies in the synthesis of complex pyrrolidine derivatives. nih.gov

Functionalization of the Pyrrolidine Ring

The functionalization of the pyrrolidine ring allows for the synthesis of a diverse range of derivatives with tailored properties. C-H functionalization has become a powerful strategy for the direct introduction of new substituents onto the pyrrolidine scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net

Palladium-catalyzed C-H activation is a particularly useful method. For example, the α-arylation of N-Boc-pyrrolidine can be achieved enantioselectively. scilit.com This involves the deprotonation of N-Boc-pyrrolidine with a chiral base, followed by transmetalation with zinc chloride to form a stereochemically rigid organozinc reagent, which is then coupled with an aryl halide. scilit.com While this example is for the parent pyrrolidine, similar strategies could be adapted for the functionalization of this compound, potentially at the C-3, C-4, or C-5 positions.

Furthermore, N-tosylcarboxamide has been demonstrated to be an effective directing group for the ortho-C-H functionalization of aromatic rings. rsc.org This directing group can facilitate alkenylation, alkoxylation, halogenation, and arylation, and can subsequently be transformed to generate various fused heterocyclic systems. rsc.org

Green Chemistry Principles in Pyrrolidine-2-carboxamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides and peptides to reduce the environmental impact of these processes. Key areas of focus include the use of greener solvents, minimizing waste, and employing catalytic methods. peptide.com

Solvent Replacement: Traditional peptide synthesis often relies on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant health and environmental concerns. Research has focused on finding greener alternatives. Propylene (B89431) carbonate has been shown to be a viable replacement for DCM and DMF in both solution-phase and solid-phase peptide synthesis. peptide.com

Waste Reduction: A significant portion of waste in peptide synthesis comes from the washing steps after coupling and deprotection. An innovative approach to minimize this is "in situ Fmoc removal," where the deprotection agent (e.g., piperidine) is added directly to the coupling cocktail. This strategy can lead to a 75% reduction in solvent use. researchgate.net

Catalytic and Alternative Activation Methods: The development of catalytic methods for amide bond formation is a key goal of green chemistry. The use of recyclable ionic liquids as both solvent and base in peptide coupling reactions eliminates the need for volatile organic solvents and an external base.

| Green Chemistry Approach | Description |

| Alternative Solvents | Replacing hazardous solvents like DMF and DCM with greener alternatives such as propylene carbonate or 2-methyltetrahydrofuran. |

| In situ Deprotection | Combining coupling and deprotection steps in solid-phase peptide synthesis to reduce solvent-intensive washing steps. researchgate.net |

| Ionic Liquids | Using ionic liquids as recyclable reaction media and catalysts, eliminating the need for volatile organic solvents and external bases. |

Reactivity and Chemical Transformations of this compound

This compound, a derivative of the amino acid proline, possesses two primary sites of reactivity: the amide functional group and the pyrrolidine ring. The interplay between the electron-withdrawing nature of the carboxamide and the nucleophilic character of the ring nitrogen dictates its chemical behavior.

Amide Bond Reactivity: Hydrolysis and Acylation Pathways

The amide bond in this compound is its most reactive feature, susceptible to cleavage and modification through various pathways.

Hydrolysis: Like other amides, this compound can be hydrolyzed to its constituent carboxylic acid (proline) and amine (methylamine) under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com This is followed by a nucleophilic attack by a water molecule. A series of proton transfers facilitates the elimination of methylamine, which is protonated under the acidic conditions to form a methylammonium (B1206745) salt, rendering the final step irreversible. libretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), making the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group.

Elimination of Amine: The C-N bond cleaves, eliminating a molecule of methylamine. The carbonyl group is reformed.

Deprotonation: The protonated carbonyl is deprotonated by water to yield proline. The eliminated methylamine is protonated to form methylammonium ion. libretexts.org

Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgchemistrysteps.com This base-promoted hydrolysis is irreversible due to the final acid-base reaction where the eliminated amide anion (a very strong base) deprotonates the newly formed carboxylic acid. libretexts.org

Base-Promoted Hydrolysis Mechanism:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Amide Anion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methylamide anion (⁻NHCH₃), which is a poor leaving group. This step is generally unfavorable but is driven forward by the subsequent step. chemistrysteps.com

Deprotonation: The strongly basic methylamide anion deprotonates the carboxylic acid (proline), forming a carboxylate salt and methylamine. This final, irreversible acid-base reaction drives the equilibrium towards the products. libretexts.orgchemistrysteps.com

| Condition | Reagents | Products | Reference |

| Acidic Hydrolysis | H₃O⁺, Heat | Proline, Methylammonium ion (CH₃NH₃⁺) | libretexts.org |

| Basic Hydrolysis | NaOH, H₂O, Heat | Proline salt (e.g., Sodium prolinate), Methylamine | libretexts.orgchemistrysteps.com |

Acylation Pathways: The nitrogen atom of the amide group in this compound is generally unreactive as a nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. youtube.com However, the secondary amine within the pyrrolidine ring can potentially undergo acylation under certain conditions, though this is less common once the carboxamide is formed. More relevant are reactions where the amide nitrogen itself is involved, such as in copper-catalyzed N-arylation (Goldberg-type) reactions, which can form a C-N bond between the amide nitrogen and an aryl halide. nih.govresearchgate.net

Pyrrolidine Ring Functionalization: Oxidation and Reduction Reactions

The pyrrolidine ring, a saturated heterocycle, can undergo functionalization through oxidation and reduction reactions, targeting either the ring carbons or the tertiary nitrogen atom.

Oxidation Reactions: The carbon atoms alpha to the pyrrolidine nitrogen are susceptible to oxidation. Studies on similar N-acyl pyrrolidines have shown that they can be oxidized to the corresponding lactams (pyrrolidin-2-ones). Furthermore, research on polyamides containing N-methylpyrrole has demonstrated that electrochemical oxidation can introduce a carbonyl group onto the ring. nih.gov The tertiary amine of the pyrrolidine ring can also be a site for oxidation. The metabolic N-oxidation of similar tertiary amines to form N-oxides is a known biotransformation pathway, suggesting that the pyrrolidine nitrogen in this compound could be oxidized to the corresponding N-oxide. nih.gov

| Reaction Type | Potential Product | Comments |

| C-H Oxidation | 1-Methyl-5-oxo-pyrrolidine-2-carboxamide | Oxidation at the C5 position, alpha to the ring nitrogen. |

| N-Oxidation | This compound N-oxide | Oxidation of the tertiary amine in the pyrrolidine ring. |

Reduction Reactions: The amide group is the primary site for reduction in this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. libretexts.org This reaction would convert the N-methylcarboxamide group into a (methylamino)methyl group, yielding N-methyl-1-(pyrrolidin-2-ylmethyl)methanamine. The pyrrolidine ring itself is a saturated aliphatic amine and is generally resistant to catalytic hydrogenation or hydride reduction under conditions that would reduce the amide.

| Reagent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-1-((pyrrolidin-2-yl)methyl)methanamine | The carboxamide is reduced to a secondary amine. |

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to N-methylpyrrolidine-2-carboxamide and its derivatives to explore molecular geometry, interactions, and reactivity.

DFT calculations are instrumental in determining the stable conformations of molecules and the nature of their intramolecular interactions. For derivatives of this compound, such as (2S)-1-Acetyl-N-methylpyrrolidine-2-carboxamide, DFT studies have shown the potential to form intramolecular hydrogen bonds. biosynth.com These calculations, often combined with crystal X-ray diffraction studies, help in understanding how factors like the presence of a water molecule can stabilize the molecular structure. biosynth.com

Table 1: DFT Applications in Conformational and Interaction Analysis

| Compound Studied | DFT Application | Key Finding | Reference |

|---|---|---|---|

| (2S)-1-Acetyl-N-methylpyrrolidine-2-carboxamide | Molecular Conformation | Capability to form an intramolecular hydrogen bond. | biosynth.com |

| 4-Methylpyrrolidine-2-carboxylic acid | Solvent Effects | Aqueous environments can modify electronic structure and stabilize certain conformations. | |

| (S)-2-methylpyrrolidine-2-carboxylic acid | Computational Modeling | DFT calculations (B3LYP/6-31G*) indicate increased steric hindrance compared to unsubstituted proline. |

DFT calculations have been crucial in elucidating complex reaction mechanisms where this compound acts as a ligand. Specifically, its role in the copper-catalyzed arylation of aromatic C–H bonds with phenyl iodide has been investigated using DFT at the B3LYP level. acs.orgresearchgate.net

Understanding and predicting the stereochemical outcome of a reaction is a significant challenge in chemical synthesis. DFT has emerged as a key tool for rationalizing the stereoselectivity observed in catalytic processes involving proline-derived catalysts. For prolinamides, DFT calculations have suggested that the structure of the amide sidechain plays a key role by affecting the relative stability of the E-enamine intermediates, which in turn governs the stereoselectivity. nih.gov

Computational studies can model the transition states of competing reaction pathways, allowing researchers to understand why one stereoisomer is formed preferentially over another. For instance, in copper-catalyzed reactions, DFT models have shown that steric repulsions between the ligand and the substrate in the transition state geometry are often the controlling factors for enantioselectivity. researchgate.net While direct DFT studies rationalizing stereoselectivity specifically for this compound are not extensively documented in the provided results, the principles derived from related prolinamide systems are directly applicable.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property. These models are used to predict the activity of new compounds and to guide structural modifications to enhance desired properties.

QSAR modeling allows for the prediction of activity for novel compounds before their synthesis, saving time and resources. By developing statistically significant models, researchers can identify which structural features are most important for a desired outcome. For example, 3D-QSAR models have been developed for various classes of compounds to predict their inhibitory activity against specific enzymes. researchgate.net

While specific QSAR models focused solely on modifying this compound were not detailed in the search results, the principles are widely applied to similar scaffolds. For instance, QSAR studies on nicotine (B1678760) derivatives, some of which incorporate a methylpyrrolidine carboxamide moiety, have been conducted to understand their properties as cholinergic ligands. jst.go.jp The general approach involves creating a dataset of related compounds with known activities, calculating molecular descriptors, and then using statistical methods to build a predictive model. researchgate.net

A key goal of QSAR is to understand how specific structural features of a molecule influence its interactions with a biological target. The family of pyrrolidine (B122466) carboxamides, to which this compound belongs, provides a clear example of systematic structure-activity relationships.

The N-methyl analog often serves as a fundamental reference point in these studies. By systematically changing the alkyl substituent on the amide nitrogen (e.g., from methyl to ethyl to propyl), researchers can observe how properties like lipophilicity and biological activity are affected. This progression helps in understanding the impact of incremental increases in alkyl chain length on molecular properties and interactions. For example, in some series, N-propyl derivatives were found to achieve a more optimal balance for oral bioavailability compared to the more polar ethyl or more lipophilic butyl analogs.

Table 2: Structure-Activity Relationship in Pyrrolidine Carboxamides

| Structural Modification | Observed Effect | Inferred Relationship | Reference |

|---|---|---|---|

| Progression from N-methyl to N-ethyl to N-propyl | Systematic change in biological activity and pharmacokinetic properties. | Demonstrates clear structure-activity relationships related to alkyl chain length. | |

| N-methyl analog | Serves as a reference point for SAR studies. | Represents the simplest member to understand baseline activity. | |

| Introduction of hydroxyethyl (B10761427) or methoxyethyl groups | Can reduce first-pass metabolism. | Shields the amide bond from hydrolytic enzymes. |

Molecular Modeling and Dynamics Simulations

Computational and theoretical studies, particularly molecular modeling and dynamics simulations, have become indispensable tools in medicinal chemistry and drug discovery. These methods provide valuable insights into the behavior of molecules at an atomic level, helping to elucidate their interactions with biological targets and to understand their inherent conformational preferences. For this compound and its derivatives, these computational approaches are crucial for predicting binding affinities, understanding structure-activity relationships (SAR), and guiding the design of new, more potent, and selective therapeutic agents.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling is a computational technique used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein or a nucleic acid. This modeling is fundamental in rational drug design, as it can elucidate the key molecular interactions that govern binding affinity and specificity.

Derivatives of this compound have been the subject of such modeling studies to understand their potential as therapeutic agents. For instance, a series of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides were investigated as potential angiotensin II antagonists. nih.gov Through a combination of 3D quantitative structure-activity relationship (QSAR) modeling and high-throughput virtual screening, researchers have been able to build pharmacophoric models that describe the essential features for binding to the human AT1 receptor. nih.gov These studies revealed that the length of the acyl chain on the pyrrolidine ring is a critical determinant for receptor interaction, with a valeric (pentanoyl) chain being identified as optimal for activity. nih.gov

In a different context, a derivative, 1-acetyl-N,2-dibenzyl-N-methylpyrrolidine-2-carboxamide, has been documented in the BindingDB database, which collects data on protein-ligand interactions. bindingdb.org This compound was shown to have an IC50 value in the micromolar range against the Solute carrier family 12 member 5, indicating a moderate level of inhibitory activity. bindingdb.org While detailed modeling of this specific interaction is not extensively published, the availability of such data provides a basis for future computational studies to explore the binding mode and identify key interactions.

The general approach to ligand-receptor interaction modeling often involves molecular docking, where the conformational space of the ligand is explored within the binding site of the receptor. The resulting poses are then scored based on various energy functions to predict the most favorable binding mode. Following docking, molecular dynamics (MD) simulations can be employed to refine the binding pose and to calculate binding free energies, providing a more accurate prediction of binding affinity. acs.org These simulations track the movements of atoms over time, offering a dynamic picture of the ligand-receptor complex and accounting for the flexibility of both the ligand and the receptor. scispace.com

Table 1: Examples of this compound Derivatives and their Studied Biological Targets

| Derivative Name | Biological Target | Key Findings from Modeling/Interaction Studies |

| 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides | Human AT1 Receptor | The length of the acyl chain is crucial for receptor interaction, with the valeric chain being optimal. nih.gov |

| 1-acetyl-N,2-dibenzyl-N-methylpyrrolidine-2-carboxamide | Solute carrier family 12 member 5 | Exhibited an IC50 in the micromolar range, suggesting moderate inhibitory activity. bindingdb.org |

| (R)-1-Boc-N-methylpyrrolidine-2-carboxamide | Adenosine A2a receptor (as part of larger antagonists) | The pyrrolidine scaffold is a key building block in the synthesis of potent and selective antagonists. lookchem.com |

Conformational Landscape Exploration

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt due to the rotation around its single bonds. Understanding this landscape is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation, known as the bioactive conformation, that allows it to bind effectively to its target receptor.

For this compound, the central pyrrolidine ring has a degree of conformational flexibility. While the five-membered ring is not planar, it can pucker in various ways, leading to different envelope and twist conformations. The substituents on the ring, namely the N-methyl group and the carboxamide group at the 2-position, will also have preferred orientations that are influenced by steric and electronic effects.

Computational methods, such as conformational searches and molecular dynamics simulations, are employed to explore this landscape. Conformational search algorithms systematically or randomly vary the rotatable bonds of the molecule to generate a large number of possible conformations. These conformations are then minimized to find the low-energy, stable structures.

Molecular dynamics simulations provide a more dynamic view of the conformational landscape by simulating the movement of the molecule over time in a given environment (e.g., in a solvent or within a protein binding site). scispace.com Analysis of the MD trajectory can reveal the most populated conformational states and the transitions between them. This information is invaluable for understanding the intrinsic flexibility of the molecule and how its conformational preferences might change upon binding to a receptor.

Table 2: Key Torsional Angles in this compound for Conformational Analysis

| Torsion Angle | Description | Significance |

| ω (omega) | Cα-C'-N-Cα | Describes the planarity of the peptide bond in the carboxamide group. |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond of the pyrrolidine ring. |

| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond of the pyrrolidine ring. |

| χ (chi) | Various | Describe the side-chain conformations, including the orientation of the N-methyl group. |

N Methylpyrrolidine 2 Carboxamide As a Ligand in Catalysis

Copper-Catalyzed Reactions Mediated by N-Methylpyrrolidine-2-carboxamide Ligands

This compound has proven to be a highly effective ligand in a variety of copper-catalyzed cross-coupling reactions. Its ability to coordinate with copper facilitates key bond-forming steps, leading to efficient and selective transformations.

The copper-catalyzed N-arylation of amides, a Goldberg-type reaction, is significantly promoted by (S)-N-methylpyrrolidine-2-carboxylate, a closely related derivative. nih.gov This ligand, in conjunction with a copper(I) iodide catalyst, enables the synthesis of a diverse range of N-arylamides from aryl halides under mild conditions. nih.gov The use of this proline-derived ligand leads to good to high yields of the desired products. nih.gov

For instance, the N-phenylation of 2-pyrrolidone with various aryl halides has been optimized. mdpi.com The choice of aryl halide and solvent plays a crucial role, with aryl iodides and dimethyl sulfoxide (B87167) (DMSO) providing the best results. semanticscholar.org The reaction demonstrates good tolerance for various substituents on the aryl iodide, including both electron-donating and electron-withdrawing groups. semanticscholar.org

Table 1: Copper-Catalyzed N-Arylation of Amides with Aryl Iodides semanticscholar.org

| Entry | Amide | Aryl Iodide | Product | Yield (%) |

| 1 | 2-Pyrrolidone | Iodobenzene | 1-Phenylpyrrolidin-2-one | 95 |

| 2 | 2-Pyrrolidone | 4-Iodoacetophenone | 1-(4-Acetylphenyl)pyrrolidin-2-one | 92 |

| 3 | 2-Pyrrolidone | 4-Iodotoluene | 1-(p-Tolyl)pyrrolidin-2-one | 93 |

| 4 | 2-Pyrrolidone | 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenyl)pyrrolidin-2-one | 90 |

| 5 | 2-Pyrrolidone | 2-Iodotoluene | 1-(o-Tolyl)pyrrolidin-2-one | 88 |

| 6 | 2-Pyrrolidone | 1-Iodonaphthalene | 1-(Naphthalen-1-yl)pyrrolidin-2-one | 85 |

| 7 | δ-Valerolactam | Iodobenzene | 1-Phenylpiperidin-2-one | 91 |

| 8 | ε-Caprolactam | Iodobenzene | 1-Phenylazepan-2-one | 89 |

| 9 | Acetamide | Iodobenzene | N-Phenylacetamide | 82 |

| 10 | Benzamide | Iodobenzene | N-Phenylbenzamide | 85 |

| 11 | Acetanilide | Iodobenzene | N,N-Diphenylacetamide | 78 |

(S)-N-methylpyrrolidine-2-carboxamide has been identified as a highly efficient ligand for the copper-catalyzed O-arylation of phenols, leading to the synthesis of diaryl ethers. thieme-connect.comresearchgate.net This catalytic system, employing copper(I) iodide as the catalyst, is effective for the coupling of various phenols with aryl bromides and iodides. thieme-connect.comthieme-connect.de The reaction conditions are generally mild, and the ligand is readily available. thieme-connect.com The process is applicable to a wide range of substrates, including those with functional groups like formyl (CHO), acetyl (COMe), and nitro (NO2). thieme-connect.com

The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) with a base like cesium carbonate or potassium phosphate (B84403). researchgate.netthieme-connect.de

Table 2: Copper-Catalyzed O-Arylation of Phenols thieme-connect.de

| Entry | Aryl Halide | Phenol | Product | Yield (%) |

| 1 | Iodobenzene | Phenol | Diphenyl ether | 96 |

| 2 | Bromobenzene | Phenol | Diphenyl ether | 85 |

| 3 | 1-Iodo-4-methoxybenzene | Phenol | 4-Methoxydiphenyl ether | 94 |

| 4 | 1-Iodo-2-methylbenzene | 4-Methoxyphenol | 1-Methoxy-4-(o-tolyloxy)benzene | 92 |

| 5 | 1-Bromo-4-nitrobenzene | Phenol | 4-Nitrodiphenyl ether | 88 |

| 6 | 1-Bromo-4-formylbenzene | Phenol | 4-Phenoxybenzaldehyde | 85 |

| 7 | 1-Bromo-4-acetylbenzene | Phenol | 1-(4-Phenoxyphenyl)ethanone | 87 |

| 8 | 1,4-Dibromobenzene | Phenol | 1-Bromo-4-phenoxybenzene | 75 |

| 9 | 2-Bromopyridine | Phenol | 2-Phenoxypyridine | 82 |

| 10 | 3-Bromopyridine | Phenol | 3-Phenoxypyridine | 80 |

This compound also serves as a promoter in the copper(I) iodide-catalyzed coupling of aryl halides with organophosphorus compounds, facilitating the formation of carbon-phosphorus (C-P) bonds. rsc.org This method is effective for the reaction of 2-haloacetanilides with phosphine (B1218219) oxides and phosphites under mild conditions (45-55 °C). rsc.org Notably, this catalytic system tolerates aryl iodides, bromides, and even some aryl chlorides. rsc.org

Palladium-Catalyzed Reactions Involving this compound

Beyond copper catalysis, this compound has found application as a ligand in palladium-catalyzed transformations, particularly in N-vinylation reactions.

(S)-1-Methylpyrrolidine-2-carboxamide has been utilized in the palladium(II)-catalyzed N-vinylation of amides. researchgate.netresearchgate.net This reaction can be used to synthesize enamides, which are valuable synthetic intermediates. researchgate.net For example, the coupling of a primary amide with a styryl acetate (B1210297) derivative in the presence of a palladium catalyst and a suitable base can yield the corresponding Z- and E-enamides. researchgate.net The choice of palladium catalyst and base is critical for the success of this reaction, with palladium(II) acetate and potassium phosphate often being effective. researchgate.net

Table 3: Optimization of Palladium-Catalyzed N-Vinylation researchgate.net

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) (Z/E) |

| 1 | Pd(OAc)₂ | K₃PO₄ | CH₃CN | 65 | 45 (1:1.2) |

| 2 | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 52 (1:1.3) |

| 3 | PdCl₂ | K₃PO₄ | Toluene | 80 | 38 (1:1.1) |

| 4 | Pd(PhCN)₂Cl₂ | K₃PO₄ | Toluene | 80 | 41 (1:1.2) |

| 5 | (dba)₂Pd₂ | K₃PO₄ | Toluene | 80 | 35 (1:1) |

| 6 | Pd(PPh₃)₂Cl₂ | K₃PO₄ | Toluene | 80 | 61 (1:1.4) |

| 7 | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | No Reaction |

| 8 | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 80 | 36 (1:1) |

| 9 | Pd(OAc)₂ | KOAc | Toluene | 80 | No Reaction |

| 10 | Pd(OAc)₂ | Et₃N | Toluene | 80 | No Reaction |

Mechanistic Insights into Catalytic Roles

The efficacy of this compound as a ligand is rooted in its molecular structure and its ability to interact with the metal center.

In palladium-catalyzed N-vinylation, a proposed mechanism involves the coordination of the amide to the palladium(II) center, followed by reaction with the vinyl source. researchgate.net The specific role of the this compound ligand is likely to stabilize the palladium intermediates and facilitate the key bond-forming steps.

Transition State Analysis in Metal-Catalyzed Processes

Mechanistic studies on related proline-derived catalysts often invoke specific transition state models to explain stereoselectivity, such as the Zimmerman-Traxler model in aldol (B89426) reactions. nih.gov This model proposes a chair-like, six-membered transition state where the metal, the substrate, and the ligand are precisely oriented. nih.gov While originally developed for metal enolates, the principles apply to understanding how the rigid, chiral structure of a ligand like this compound can create a highly organized transition state. This organization minimizes steric hindrance and promotes specific electronic interactions, guiding the reaction pathway. nih.gov

Influence of Ligand Stereochemistry on Catalytic Outcomes

The stereochemistry of the this compound ligand is a critical determinant of the stereochemical outcome in asymmetric catalysis. The chiral center inherent in the pyrrolidine (B122466) ring allows for the transfer of stereochemical information from the catalyst system to the product, enabling the synthesis of enantiomerically enriched molecules.

A clear example is the palladium-catalyzed C2-arylation of a 1-cyclopentenyl ether equipped with a chiral (S)-N-methyl-pyrrolidine auxiliary. diva-portal.org In this transformation, the chiral auxiliary directs the insertion of the palladium complex to a specific face of the olefin. The study demonstrated that the olefin consistently underwent Si-face insertion, which resulted in the formation of the (R)-configuration at the newly formed stereocenter on the C2-carbon. diva-portal.org This demonstrates a direct and predictable influence of the ligand's absolute configuration on the product's stereochemistry.

In copper-catalyzed cross-coupling reactions, the specific enantiomer of the ligand is chosen to achieve high efficiency and yield. The (S)-enantiomer of this compound, derived from natural L-proline, has been identified as a highly effective ligand for the copper-catalyzed O-arylation of various phenols and the N-arylation of amides. nih.govthieme-connect.comresearchgate.net The use of this specific stereoisomer under optimized conditions leads to the synthesis of diaryl ethers and N-arylamides in good to excellent yields. nih.govthieme-connect.com The success of these reactions is attributed to the formation of a well-defined chiral copper complex that facilitates the coupling process under milder conditions than traditional Ullmann reactions. thieme-connect.com

The data below illustrates the effectiveness of (S)-N-methylpyrrolidine-2-carboxamide in a copper-catalyzed O-arylation reaction between various aryl halides and phenols.

| Aryl Halide | Phenol | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Phenol | Diphenyl ether | 95 |

| 1-Iodonaphthalene | Phenol | 1-Phenoxynaphthalene | 96 |

| 4-Iodotoluene | Phenol | 4-Methylphenyl phenyl ether | 94 |

| 4-Bromoanisole | Phenol | 4-Methoxyphenyl phenyl ether | 85 |

| Iodobenzene | 4-Methoxyphenol | 4-Methoxyphenyl phenyl ether | 92 |

| Iodobenzene | 2-Methylphenol | 2-Methylphenyl phenyl ether | 90 |

Data derived from studies on copper-catalyzed O-arylation reactions. thieme-connect.comresearchgate.net

These findings underscore the principle that the ligand is not merely a spectator but an active participant in the catalytic cycle. Its stereochemistry creates a specific chiral environment around the metal center, which is the ultimate source of enantioselectivity in the catalyzed reaction.

Structure Activity Relationships Sar of N Methylpyrrolidine 2 Carboxamide and Its Derivatives

Impact of Pyrrolidine (B122466) Ring Substitution on Molecular Interactions

The pyrrolidine ring is a versatile scaffold whose three-dimensional structure and chemical properties can be finely tuned through substitution. Modifications at various positions on this five-membered ring significantly influence the molecule's interactions with biological targets.

Substitutions at the C-3 and C-4 positions of the pyrrolidine ring have been shown to be particularly impactful. For instance, in a series of pyrrolidine sulfonamides, the introduction of fluorophenyl substituents at the C-3 position resulted in better in vitro potency. nih.gov Similarly, SAR studies on dual agonists for peroxisome proliferator-activated receptors (PPARα/γ) revealed that the cis-configuration of substituents at the C-3 and C-4 positions was preferred over the trans orientation for optimal activity. nih.gov

The electronic nature and position of substituents are also crucial. In a series of pyrrolidine carboxamide inhibitors of the enzyme InhA, substitutions on a phenyl ring attached to the pyrrolidine core demonstrated clear SAR. A bromo-substitution at the meta-position of the phenyl ring led to a tenfold increase in potency compared to substitutions at the ortho- or para-positions. researchgate.net This highlights the sensitivity of the binding pocket to the precise placement of interacting groups.

Furthermore, the introduction of hydroxyl groups can modulate physicochemical properties and introduce new hydrogen bonding opportunities. In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine moiety not only reduced lipophilicity but also increased the compound's activity by a factor of ten. nih.gov

Below is a data table summarizing the effects of various substitutions on the pyrrolidine ring.

| Compound Series | Substitution Position | Substituent | Observed Impact | Reference |

|---|---|---|---|---|

| Pyrrolidine Sulfonamides | C-3 | Fluorophenyl | Improved in vitro potency | nih.gov |

| PPARα/γ Agonists | C-3 and C-4 | (cis-configuration) | Preferred orientation for activity | nih.gov |

| InhA Inhibitors | Phenyl ring at C-4 (meta-position) | Bromo | 10-fold improvement in potency | researchgate.net |

| NAPE-PLD Inhibitors | C-3 | (S)-3-Hydroxy | Reduced lipophilicity, 10-fold activity increase | nih.gov |

Role of N-Methyl Group Modifications in Modulating Interactions

The N-methyl group on the carboxamide nitrogen plays a significant role in defining the molecule's conformational preferences and interaction capabilities. N-methylation of amide bonds is a common strategy in medicinal chemistry to modulate biological activity and pharmacokinetic properties. researchgate.net

One of the primary effects of the N-methyl group is the removal of a hydrogen bond donor. mdpi.com In contrast, a corresponding N-H amide can participate in hydrogen bonding with a biological target. Therefore, the conversion of the N-methyl group to an N-H (demethylation) can fundamentally alter the binding mode and affinity of the compound. Studies on macrocyclic depsipeptides have shown that a high degree of N-methylation is critical for their activity as ion channel inhibitors. nih.govnih.gov This is attributed to the influence of the methyl groups on the macrocycle's conformation and rigidity. nih.gov

Conversely, increasing the steric bulk at this position by replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) can introduce steric hindrance that may either enhance or disrupt binding, depending on the topology of the target's binding site. This modification also increases the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes.

Bioisosteric replacement is another key strategy. Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another group to improve drug properties. cambridgemedchemconsulting.com The methyl group could be replaced by other small groups to fine-tune its properties.

| Modification | Potential Impact | Rationale | Reference |

|---|---|---|---|

| Demethylation (N-H) | Introduces H-bond donor capability, may alter conformation and binding. | The N-H group can form hydrogen bonds that the N-CH3 group cannot. | mdpi.comnih.gov |

| Larger N-Alkyl Groups (N-Ethyl, etc.) | Increases steric bulk and lipophilicity. | Can improve hydrophobic interactions or cause steric clashes. | researchgate.net |

| Bioisosteric Replacement (e.g., -NH2, -OH) | Modulates polarity, H-bonding, and size. | Allows for fine-tuning of physicochemical properties while maintaining core structure. | cambridgemedchemconsulting.com |

Influence of Carboxamide Moiety Variations on Functional Properties

The carboxamide moiety is a cornerstone of the molecule's structure, acting as a key linker and interaction point. Variations of this group, including modification of the N-substituent or bioisosteric replacement of the entire amide bond, can have profound effects on the compound's functional properties.

Systematic modification of the group attached to the amide nitrogen is a common SAR strategy. In studies of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, a series of aromatic replacements for the terminal phenyl group were examined. princeton.edu The findings indicated that small, lipophilic substituents were preferable for optimal potency. princeton.edu Similarly, in a series of sulphonamide pyrrolidine carboxamides with antiplasmodial activity, various substituted anilino and benzylamino groups were appended to a core structure, leading to derivatives with a range of potencies. nih.govplos.org This demonstrates that the carboxamide nitrogen is a versatile position for introducing diverse functionality to probe interactions with a target.

Bioisosteric replacement of the amide bond itself is a powerful tactic to address issues like metabolic instability. Amide bonds can be susceptible to hydrolysis by proteases. Replacing the amide with a more stable isostere, such as an ester, can improve a compound's half-life. The classic example is the comparison of procaine (B135) (an ester) and procainamide (B1213733) (an amide), where the amide provides greater metabolic stability. princeton.edu Other non-classical bioisosteres for amides include heterocycles like triazoles or oxadiazoles, which can mimic the hydrogen bonding properties of the amide while offering improved pharmacokinetic profiles.

| Modification Strategy | Specific Variation | Potential Outcome | Reference |

|---|---|---|---|

| N-Substituent Variation | Replace N-methyl with various aryl or alkyl groups | Modulates lipophilicity, steric profile, and potential for π-stacking or other interactions. | princeton.eduplos.org |

| Amide Bond Bioisosterism | Replace -C(=O)N- with an ester, ketone, or heterocycle (e.g., triazole) | Alters metabolic stability, hydrogen bonding capacity, and conformational rigidity. | princeton.edu |

| Acyl Group Modification | Vary the group attached to the pyrrolidine ring (acyl-pyrrolidine) | Impacts interaction with the target; different acyl groups can confer different biological activities. | nih.gov |

Stereochemical Considerations in SAR Studies

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral. The pyrrolidine ring of N-methylpyrrolidine-2-carboxamide contains at least one stereocenter at C-2, and substitutions on the ring can introduce additional stereocenters.

The absolute configuration of substituents can lead to dramatic differences in biological profiles. For example, the introduction of a methyl group at the C-3 position of a pyrrolidine ring resulted in compounds with different activities depending on the stereochemistry; the (3R)-methylpyrrolidine derivative acted as a pure antagonist for the estrogen receptor α (ERα), while the (3S)-methylpyrrolidine was not mentioned to have the same effect. nih.gov This is due to the specific three-dimensional arrangement of atoms required for optimal interaction with the chiral binding site of the receptor. nih.gov

Stereochemistry also dictates the puckering of the pyrrolidine ring and the orientation of its substituents. Studies on 4-substituted prolines have shown that stereochemistry at the C-4 position influences the cis-trans isomerism of the preceding amide bond. An exo ring pucker tends to stabilize a trans amide bond, while an endo pucker is favored for a cis amide bond. This conformational control can be crucial for pre-organizing a molecule into the correct geometry for binding to its target. In some series of pyrrolidine-based inhibitors, it has been found that only one enantiomer is active, underscoring the importance of stereospecific synthesis and testing. researchgate.net

| Stereochemical Factor | Impact | Example | Reference |

|---|---|---|---|

| Absolute Configuration (R/S) | Determines binding affinity and functional outcome (e.g., agonist vs. antagonist). | (3R)-methylpyrrolidine derivatives showing pure ERα antagonism. | nih.gov |

| Relative Configuration (cis/trans) | Affects the spatial orientation of substituents, influencing binding. | cis-configuration at C-3/C-4 of pyrrolidine ring preferred for PPARα/γ agonists. | nih.gov |

| Ring Pucker (endo/exo) | Influences the conformation of the attached amide bond (cis/trans isomerism). | Exo pucker stabilizes trans amide bond in 4-substituted prolines. | |

| Enantioselectivity | Often, only one enantiomer of a chiral drug is biologically active. | Resolution of racemic pyrrolidine carboxamide inhibitors showed only one active enantiomer. | researchgate.net |

N Methylpyrrolidine 2 Carboxamide As a Chemical Probe and Synthetic Intermediate

Development of N-Methylpyrrolidine-2-carboxamide-Based Chemical Probes for Investigating Biological Systems

This compound serves as a foundational scaffold for the development of chemical probes, which are small molecules designed to study and manipulate biological systems. These probes are instrumental in elucidating the functions of proteins and dissecting complex cellular processes. The inherent structural features of the this compound moiety allow for systematic modification, enabling the creation of potent and selective ligands for various biological targets.

Probing Receptor Interactions (e.g., GABA and Dopamine (B1211576) Receptors)

The pyrrolidine-2-carboxamide (B126068) framework is a key structural element in the design of ligands that target specific receptor families. While direct studies detailing this compound as a probe for GABA and dopamine receptors are not extensively documented, the broader class of pyrrolidine-2-carboxamide derivatives has been successfully utilized to investigate receptor interactions. For instance, researchers have developed a series of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides that act as ligands for the angiotensin II type 1 (AT₁) receptor. nih.gov Within this series, structural variations, such as the length of the acyl chain and substitutions on the amide group, were found to be critical for receptor affinity. nih.gov Such studies highlight how the pyrrolidine-2-carboxamide core can be systematically modified to create probes for exploring the ligand-binding domains of G protein-coupled receptors and understanding the structural requirements for molecular recognition. Although the primary examples involve receptors other than GABA and dopamine, the principles of using this scaffold to achieve receptor specificity are broadly applicable. The functional interplay between dopamine and cannabinoid receptor systems, for example, has been investigated using various molecular probes to understand their colocalization and signaling mechanisms in the prefrontal cortex. nih.gov

Investigating Signaling Pathways

By serving as the basis for selective receptor ligands, this compound derivatives become valuable tools for investigating intracellular signaling pathways. When a chemical probe based on this scaffold binds to its target receptor, it can trigger or block a cascade of downstream events. The study of AT₁ receptor antagonists derived from the pyrrolidine-2-carboxamide structure provides a clear example. nih.gov By using these compounds to selectively block the AT₁ receptor, researchers can investigate the specific signaling pathways mediated by this receptor, distinguishing them from those activated by other angiotensin receptor subtypes. This allows for a detailed examination of the roles these pathways play in physiological processes like blood pressure regulation and cellular growth. The ability to create tailored molecules based on the this compound structure enables the dissection of complex signaling networks, contributing to a deeper understanding of cellular communication.

Enzyme Activity Modulation Studies

The this compound scaffold is also integral to the synthesis of molecules designed to modulate enzyme activity. Carboxamides that incorporate a sulphonamide functionality have demonstrated significant biological effects, and the pyrrolidine (B122466) ring provides a rigid, well-defined structure for orienting functional groups to interact with an enzyme's active site. In one study, a series of new sulphonamide pyrrolidine carboxamide derivatives were synthesized and evaluated for their antiplasmodial capabilities. nih.gov These compounds were designed to target Plasmodium falciparum N-myristoyltransferase (PfNMT), a validated drug target in the malaria-causing parasite. nih.gov Molecular docking studies confirmed that these derivatives could bind effectively to the enzyme, and subsequent biological assays revealed that several compounds killed the parasite at micromolar concentrations. nih.gov This research demonstrates the utility of the this compound core in developing enzyme inhibitors that can serve as both research probes and potential therapeutic leads.

Utilization as a Building Block in Complex Organic Synthesis

In the realm of organic chemistry, this compound is valued as a versatile building block. Its defined stereochemistry and functional groups—a secondary amine within a cyclic structure and an N-methylated amide—make it an important intermediate for constructing more complex molecular architectures, particularly in the fields of medicinal and natural product chemistry.

Synthesis of Natural Product Analogs (e.g., Jahanyne)

A prominent example of this compound's role as a synthetic intermediate is in the total synthesis of Jahanyne. Jahanyne is a highly N-methylated, acetylene-containing lipopeptide isolated from marine cyanobacteria that has garnered attention for its potent anticancer and apoptosis-inducing activities. researchgate.netnih.govresearchgate.net The first total synthesis of this complex natural product successfully utilized a convergent strategy where a C-terminal ketone pyrrolidine moiety was introduced in a late-stage coupling step. researchgate.net This synthesis was crucial as it confirmed the proposed absolute configuration of natural Jahanyne. researchgate.net

Furthermore, the synthesis of Jahanyne and its analogs has allowed for detailed structure-activity relationship (SAR) studies. Preliminary biological assays of synthetic intermediates indicated that the N-methyl groups and the terminal alkynyl fatty acid motifs are essential for maintaining its inhibitory activity against cancer cells. nih.gov By creating analogs, such as fluoro-substituted versions, researchers have been able to probe how modifications to the molecule's structure impact its biological function, including its effect on the cell cycle. nih.gov

Research Findings on Jahanyne's Biological Activity

| Compound/Analog | Target Cell Line(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Jahanyne | HL60 and HeLa cells | 0.63 µM and 1.8 µM, respectively | researchgate.net |

| Jahanyne Analog (2b) | H1688, H1299, H820 cells | Showed increased activities compared to Jahanyne | nih.gov |

Assembly of Advanced Organic and Pharmaceutical Intermediates

The this compound unit serves as a fundamental scaffold for assembling advanced intermediates in pharmaceutical development. Its structure is frequently incorporated into larger molecules designed to interact with specific biological targets. For example, it forms the core of novel sulphonamide derivatives developed as potential antimalarial agents with antioxidant properties. nih.gov In this context, the pyrrolidine ring provides a constrained conformation that is often beneficial for high-affinity binding to a target protein.

Similarly, the scaffold is present in a class of potent and selective AT₁ receptor antagonists. nih.gov The synthesis of these compounds demonstrates how the this compound building block can be chemically elaborated—by adding acyl chains and biphenyl (B1667301) tetrazole groups, for instance—to produce highly functionalized molecules with specific pharmacological profiles. nih.gov Its utility as a foundational piece allows chemists to efficiently construct libraries of complex compounds for screening and optimization in drug discovery programs.

Strategies for Derivatization for Enhanced Research Utility

The strategic modification of this compound is crucial for its application as a chemical probe and a versatile synthetic intermediate. Derivatization allows for the introduction of specific functionalities that can facilitate the investigation of biological systems, aid in target identification, and enable the construction of more complex molecules. The primary sites for modification on the this compound scaffold are the pyrrolidine ring, the N-methyl group, and the carboxamide moiety.

Introduction of Reactive Sites for Further Modifications

To enhance the utility of this compound as a research tool, reactive functional groups can be incorporated into its structure. These "handles" allow for subsequent conjugation to reporter molecules, affinity tags, or solid supports, enabling a wide range of biochemical and medicinal chemistry applications.

One common strategy involves the introduction of a terminal alkyne group, which can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The terminal alkyne can be introduced by N-alkylation of the pyrrolidine nitrogen. This would typically involve the demethylation of the tertiary amine followed by re-alkylation with a propargyl halide (e.g., propargyl bromide). The resulting N-propargylpyrrolidine-2-carboxamide can then be readily conjugated with azide-containing molecules.

Another key reactive moiety for chemical biology applications is a photoaffinity label , such as a diazirine. Upon photolysis with UV light, diazirines generate highly reactive carbenes that can form covalent bonds with nearby molecules, including biological targets like proteins. A diazirine group could potentially be introduced at the 4-position of the pyrrolidine ring, creating a photoactivatable analog of this compound. The synthesis of such a derivative could start from 4-oxoproline, which can be converted to a diazirine through a sequence of reactions including oximation, tosylation, and treatment with ammonia, followed by oxidation.

The introduction of these reactive sites transforms this compound into a versatile platform for the development of chemical probes. The choice of the reactive group and its position on the scaffold is critical and depends on the intended application and the need to preserve the parent molecule's inherent biological activity, if any.

| Reactive Site | Functional Group | Potential Introduction Strategy | Application |

| Pyrrolidine Nitrogen | Terminal Alkyne | Demethylation followed by N-propargylation | Click Chemistry (e.g., CuAAC) for conjugation to azide-tagged molecules. |

| Pyrrolidine Ring (e.g., C4-position) | Diazirine | Synthesis from a 4-oxoproline precursor | Photoaffinity labeling for target identification and binding site mapping. |

| Carboxamide Nitrogen | Modification is challenging | Derivatization of the secondary amide | Potential for conjugation, though less common due to lower reactivity. |

Synthesis of Affinity Ligands for Target Identification

Affinity-based protein profiling (ABPP) is a powerful strategy for identifying the cellular targets of small molecules. This approach relies on the use of affinity ligands, which are typically composed of a targeting molecule (in this case, a derivative of this compound), a reporter tag (such as biotin), and often a linker to spatially separate the two.

The synthesis of a biotinylated this compound derivative would enable its use as an affinity probe for pull-down assays and subsequent identification of binding partners by mass spectrometry. A common approach for biotinylation involves the use of a biotin-poly(ethylene glycol) (PEG) linker with a reactive functional group that can be coupled to the target scaffold.

A plausible synthetic route to a biotinylated affinity ligand could involve the aforementioned strategy of introducing a reactive handle, such as a terminal alkyne, onto the this compound core. This alkyne-functionalized molecule can then be "clicked" to a biotin-PEG-azide conjugate. The PEG linker is incorporated to enhance the solubility of the probe and to extend the biotin (B1667282) tag away from the core molecule, thereby minimizing steric hindrance and facilitating its interaction with avidin (B1170675) or streptavidin during the affinity purification step.

Alternatively, if a derivative of this compound with a primary or secondary amine is synthesized (for example, by modifying the N-methyl group to an N-aminoethyl group), it could be directly conjugated to a commercially available biotin-PEG-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts efficiently with the amine to form a stable amide bond.

The design of such affinity ligands must carefully consider the point of attachment of the linker and biotin to ensure that the key pharmacophoric features of the this compound scaffold are not disrupted, thus preserving its binding affinity for its biological target.

| Component | Example | Function |

| Targeting Moiety | N-propargylpyrrolidine-2-carboxamide | Binds to the biological target of interest. |

| Linker | Poly(ethylene glycol) (PEG) | Improves solubility and reduces steric hindrance. |

| Reporter Tag | Biotin | Enables affinity purification using streptavidin or avidin. |

| Conjugation Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Covalently links the targeting moiety to the biotin-PEG linker. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-methylpyrrolidine-2-carboxamide derivatives?

- Methodological Answer : The synthesis of this compound derivatives often involves acylating the pyrrolidine nitrogen or modifying the carboxamide substituent. For example, 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides can be synthesized via coupling reactions using activated esters or acid chlorides. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions and improve yields . Protecting groups like tert-butoxycarbonyl (Boc) are frequently employed to stabilize intermediates during multi-step syntheses .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the stereochemistry and substitution patterns of the pyrrolidine ring. Infrared (IR) spectroscopy identifies carboxamide C=O stretching vibrations (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For chiral derivatives, polarimetry or chiral HPLC can confirm enantiomeric excess .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust or aerosols; if exposed, rinse affected areas immediately with water. Store the compound in a sealed container away from oxidizers and moisture. Spills should be contained using inert absorbents and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring affect the biological activity of this compound derivatives?

- Methodological Answer : Introducing substituents like tetrazole or benzyl groups at specific positions can enhance receptor binding affinity. For instance, N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives exhibit improved AT₁ receptor antagonism due to increased hydrogen bonding and hydrophobic interactions. SAR studies should combine molecular docking with in vitro assays (e.g., radioligand binding) to validate computational predictions .

Q. What analytical approaches are used to identify degradation products of this compound under stress conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with UPLC-MS/MS can identify degradation pathways. For example, base hydrolysis may cleave the carboxamide bond, yielding pyrrolidine and methylamine fragments. Stability-indicating HPLC methods with photodiode array (PDA) detection are validated using ICH guidelines to ensure specificity and sensitivity .

Q. How does this compound coordinate with transition metals, and what are the implications for catalysis?

- Methodological Answer : The carboxamide oxygen and pyrrolidine nitrogen act as bidentate ligands, forming stable complexes with metals like nickel(II). These complexes are characterized using X-ray crystallography and cyclic voltammetry. Such coordination behavior can be exploited in asymmetric catalysis, such as enantioselective hydrogenation, by tuning the ligand’s steric and electronic properties .

Q. How can contradictions in solubility data for this compound across solvent systems be resolved?

- Methodological Answer : Systematic solubility studies in solvents of varying polarity (e.g., water, DMSO, ethanol) should be conducted using gravimetric or UV-Vis methods. Confounding factors like polymorphism or hydrate formation must be ruled out via X-ray diffraction (XRD). Data normalization to Hansen solubility parameters can rationalize discrepancies and guide solvent selection for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.